Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate
CAS No.:
Cat. No.: VC18614710
Molecular Formula: C19H27NO5S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO5S |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate |
| Standard InChI | InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 |
| Standard InChI Key | CRAYIFJPLAYQDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C3(C2)CC3)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Properties
Chemical Identity
The compound’s IUPAC name is tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate, reflecting its spirocyclic core, tert-butyl ester, and p-toluenesulfonyloxy (tosyloxy) substituent . Its molecular formula is C₁₉H₂₇NO₅S, with a molecular weight of 381.5 g/mol . The spiro[2.5]octane system consists of a five-membered azacycle fused to a three-membered carbocycle, creating a rigid bicyclic structure that influences stereoelectronic properties .
Key Structural Features:
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Spirocyclic Core: The 4-azaspiro[2.5]octane system imposes conformational rigidity, enhancing stability and directing regioselective reactions .
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Tert-Butyl Ester: The bulky tert-butyl group acts as a protective moiety for the carboxylate, enabling selective deprotection under acidic conditions .
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Tosyloxy Group: The p-toluenesulfonyloxy (tosyloxy) substituent at position 7 serves as a superior leaving group, facilitating nucleophilic substitution reactions .
Synthetic Routes and Methodologies
Primary Synthesis Pathway
The synthesis involves a multi-step sequence starting from a spirocyclic amine precursor :
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Spirocyclic Amine Formation: Cyclization of a bifunctional precursor (e.g., 4-aminophenol derivatives) to generate the 4-azaspiro[2.5]octane core .
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Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) to install the tosyloxy group .
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Esterification: Protection of the carboxylate with tert-butyl alcohol via acid-catalyzed esterification .
Representative Procedure :
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Step 1: A spirocyclic amine (e.g., 4-azaspiro[2.5]octan-7-ol) is treated with TsCl (1.1 eq) in dichloromethane with pyridine (2 eq) at 0°C.
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Step 2: The intermediate tosylate is reacted with tert-butyl alcohol in the presence of H₂SO₄ or DCC/DMAP to form the tert-butyl ester.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product (reported yield: 65–75%) .
Alternative Approaches
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Metal-Catalyzed Cyclization: Cu(I) or Rh(II) catalysts promote oxidative cyclization of amides to form spirocyclic frameworks, as demonstrated in related 1-oxa-4-azaspiro[4.5]deca-6,9-diene syntheses .
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Radical Bicyclization: Domino radical reactions using Bu₃SnH and AIBN enable spiroannulation, though yields are moderate (11–67%) .
Reactivity and Functionalization
Nucleophilic Substitution
The tosyloxy group undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions :
Example: Reaction with sodium azide (NaN₃) in DMF at 60°C affords the corresponding azide derivative, a precursor for click chemistry .
Hydrolysis and Deprotection
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Ester Hydrolysis: Treatment with HCl in dioxane or TFA/water removes the tert-butyl group, yielding the free carboxylic acid .
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Tosyloxy Reduction: LiAlH₄ reduces the tosyloxy group to a hydroxyl moiety, enabling further oxidation or functionalization .
Oxidation and Cross-Coupling
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Pd-Catalyzed Coupling: The spirocyclic core participates in Suzuki-Miyaura reactions when functionalized with boronic esters .
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Ketone Formation: Oxidation of secondary alcohols (e.g., using Jones reagent) generates ketones for subsequent transformations .
Applications in Scientific Research
Medicinal Chemistry
The compound’s spirocyclic scaffold is a privileged structure in drug discovery, contributing to:
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Kinase Inhibitors: Analogous spirocycles exhibit activity against EGFR and CDK4/6 .
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CNS Agents: Rigid frameworks enhance blood-brain barrier penetration, making them candidates for neurotherapeutics .
Material Science
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Ligand Design: The tosyloxy group facilitates coordination to transition metals, useful in catalysis .
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Polymer Additives: Spirocyclic sulfonates improve thermal stability in engineering plastics .
Case Study: Antitumor Derivatives
A 2019 study synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones from related precursors, demonstrating cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 2.1–8.3 μM) . This highlights the potential of spirocyclic intermediates in oncology research.
Comparative Analysis with Analogues
Key Insight: The tosyloxy group’s superior leaving ability distinguishes this compound in substitution reactions, whereas hydroxyl or ketone derivatives prioritize redox transformations .
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